molecular formula C9H17NO2 B1592620 Ethyl 4-(cyclopropylamino)butanoate CAS No. 813429-65-1

Ethyl 4-(cyclopropylamino)butanoate

Cat. No.: B1592620
CAS No.: 813429-65-1
M. Wt: 171.24 g/mol
InChI Key: UCNZSFZXVOKJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(cyclopropylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of an acid chloride with an alcohol . The general reaction conditions include the use of a base to neutralize the hydrochloric acid byproduct and maintain the reaction environment .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes typically use carboxylic acids and alcohols under acidic or basic conditions to form the ester linkage . The reaction is often carried out in the presence of a catalyst to increase the reaction rate and yield.

Properties

IUPAC Name

ethyl 4-(cyclopropylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-7-10-8-5-6-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNZSFZXVOKJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630667
Record name Ethyl 4-(cyclopropylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813429-65-1
Record name Ethyl 4-(cyclopropylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(cyclopropylamino)butanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(cyclopropylamino)butanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(cyclopropylamino)butanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(cyclopropylamino)butanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(cyclopropylamino)butanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(cyclopropylamino)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.